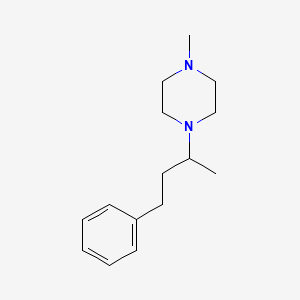
1-methyl-4-(1-methyl-3-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(1-methyl-3-phenylpropyl)piperazine, also known as MPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential use in treating various psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation of using this compound in lab experiments is that it is a psychoactive drug, which means that it may have unintended effects on the behavior of animals in experiments.
Orientations Futures
There are a number of future directions for research on 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine. One potential direction is to further investigate its potential use in treating psychiatric disorders, such as depression and anxiety. Another potential direction is to investigate its potential use in treating drug addiction. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine involves the reaction of 1-methyl-3-phenylpropylamine with piperazine. This reaction results in the formation of this compound, which is a white crystalline powder. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-methyl-4-(1-methyl-3-phenylpropyl)piperazine has been studied for its potential use in treating various psychiatric disorders, such as depression and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use in treating drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-methyl-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(17-12-10-16(2)11-13-17)8-9-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKGAOFSSSIMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198649 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
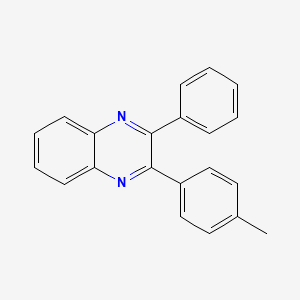
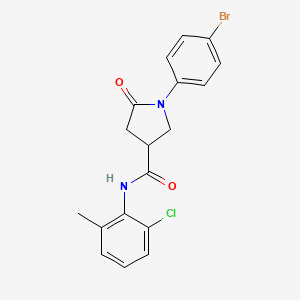
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)
![2-benzyl-1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4939395.png)
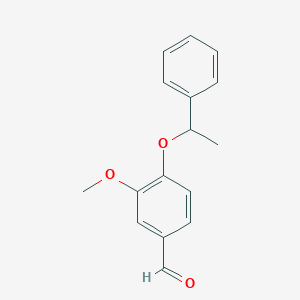
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide](/img/structure/B4939420.png)
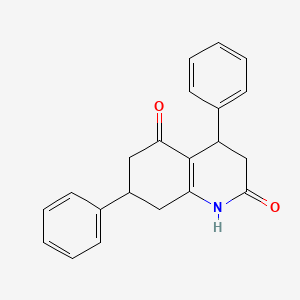
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipiperidine](/img/structure/B4939434.png)
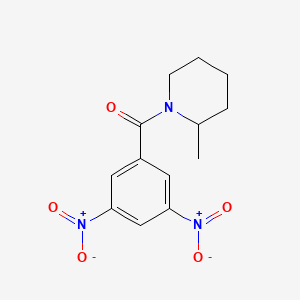
![7-methyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4939444.png)
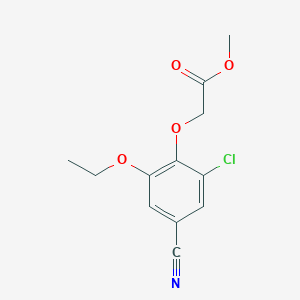
![ethyl 4-(2-chlorobenzyl)-1-[3-(4-morpholinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4939457.png)
![1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B4939461.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4939463.png)
